molecular formula C10H7F3O2 B13623722 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

Cat. No.: B13623722
M. Wt: 216.16 g/mol
InChI Key: VQCWUZXLYQOVDD-UHFFFAOYSA-N
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Description

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the oxidation of 3-(trifluoromethyl)benzene propanol. A common method includes the use of dichloromethane as a solvent, with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) as reagents. The reaction is carried out at low temperatures, initially in an ice bath, and then allowed to warm to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applicable.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is largely dependent on the type of reaction it undergoes. For instance, in condensation reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a trifluoromethyl group and an aldehyde group in 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal makes it uniquely reactive and versatile in organic synthesis. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in various chemical reactions.

Biological Activity

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the available literature on the compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H7F3OC_{10}H_{7}F_{3}O. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The introduction of this group can enhance the potency of antimicrobial agents by affecting their interaction with bacterial membranes and enzymes. For instance, derivatives with trifluoromethyl groups have shown increased activity against various pathogens, including E. coli and Staphylococcus aureus .

Anticancer Potential

Trifluoromethylated compounds are also being investigated for their anticancer properties. The structural modifications provided by the trifluoromethyl group can lead to increased selectivity and potency against cancer cell lines. In vitro studies have demonstrated that certain trifluoromethyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, some studies indicate that trifluoromethyl-containing compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. This inhibition has implications for treating autoimmune diseases and cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group not only affects lipophilicity but also enhances binding affinity to target proteins due to its electronegative nature. This has been observed in various studies where modifications to the phenyl ring or carbon backbone resulted in altered biological activities .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated several trifluoromethyl-containing compounds against a panel of bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited zones of inhibition ranging from 9 to 20 mm against E. coli and S. aureus, suggesting significant antimicrobial potential .
  • Anticancer Activity : In vitro tests on cancer cell lines showed that derivatives of this compound had IC50 values lower than standard chemotherapeutics, indicating superior efficacy in inhibiting cell proliferation .
  • Enzyme Inhibition : Research demonstrated that certain analogs could effectively inhibit DHODH with IC50 values in the micromolar range, highlighting their potential as therapeutic agents in cancer and autoimmune disorders .

Properties

IUPAC Name

3-oxo-3-[2-(trifluoromethyl)phenyl]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWUZXLYQOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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